![molecular formula C15H23NO4 B2442975 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid CAS No. 2253632-42-5](/img/structure/B2442975.png)

3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

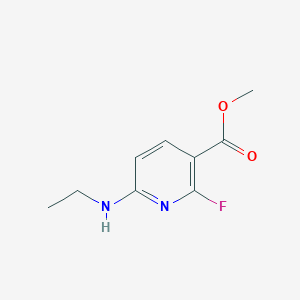

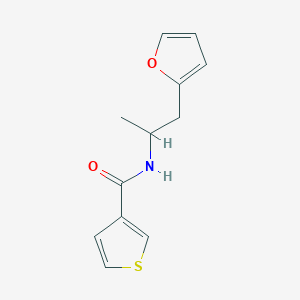

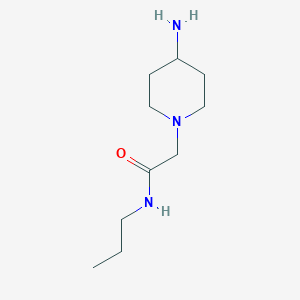

The compound is a cyclohexane derivative, which means it contains a six-membered carbon ring . It also has a carboxylic acid group (-COOH), an isobutyl group (2-methylpropan-2-yl), and an amide group (oxycarbonylamino). The (1S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .

Molecular Structure Analysis

Cyclohexane rings can exist in a chair conformation, which is the most stable form . The presence of the functional groups will likely affect the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Aplicaciones Científicas De Investigación

Synthetic Applications

- It plays a role in the synthesis of benzo[c]thiophenes through acid-induced three-component reactions involving isocyanides, demonstrating the compound's utility in forming complex heterocyclic structures (Bossio et al., 1996).

- The compound is utilized in a one-pot reaction leading to the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones, showcasing its role in creating cyclic amides from readily available components (Trifunović et al., 2010).

- It is involved in the selective synthesis of 3-oxocyclohexenecarboxylic acids via the Birch reduction method, indicating its contribution to the selective synthesis of key intermediates in organic synthesis (Webster & Silverstein, 1987).

Chemical Analysis and Separation Techniques

- The compound's derivatives have been separated using a quinine-derived chiral anion-exchanger stationary phase, highlighting its application in the enantioseparation of N-protected beta-amino acids, which is critical for pharmaceutical research (Péter, 2002).

Host-Guest Chemistry

- Its derivatives have been studied for host-guest complexation with β-cyclodextrins, revealing insights into the interaction mechanisms between carboxylic acids and cyclodextrins, important for drug delivery systems and molecular recognition studies (Kean et al., 1999).

Catalysis and Synthetic Methodology

- Research has developed methodologies for the Lewis acid-catalyzed ring-opening of activated cyclopropanes, showing its versatility in synthesizing complex molecules with retained enantiomeric purity, relevant for producing pharmacologically active compounds (Lifchits & Charette, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(1S,3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h11-12H,4-6,9-10H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEGANDSGOWSJU-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC(C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)

![2-(2-Methylphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2442900.png)

![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)

![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)

![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)